![molecular formula C8H4BrF5O B2896873 2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide CAS No. 2149591-35-3](/img/structure/B2896873.png)
2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide” is a chemical compound with the molecular formula C8H4BrF5O . It has a molecular weight of 291.01 . The compound is typically in a liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H4BrF5O/c9-3-4-1-2-5 (7 (11)6 (4)10)15-8 (12,13)14/h1-2H,3H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
As mentioned earlier, “this compound” can undergo Friedel-Crafts polymerization . This reaction involves the use of an aluminum chloride catalyst to form a polymer .Physical And Chemical Properties Analysis
“this compound” is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources retrieved.Scientific Research Applications
Palladium-Catalyzed Trifluoroethylation
This process involves the use of fluorinated moieties, such as the trifluoromethyl group, which are critical in drug design due to their lipophilic electron-withdrawing capabilities. A study by Zhao and Hu (2012) delves into the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters, showcasing an alternative method for preparing (2,2,2-trifluoroethyl)arenes. This method emphasizes the significant role of fluorinated groups in medicinal chemistry (Zhao & Hu, 2012).
Aryne Route to Trifluoromethoxylated Naphthalenes
Research by Schlosser and Castagnetti (2001) explores the "aryne" route for synthesizing 1- and 2-(trifluoromethoxy)naphthalenes. This method involves the treatment of bromo-(trifluoromethoxy)benzene with lithium diisopropylamide, highlighting a novel pathway to trifluoromethoxylated compounds (Schlosser & Castagnetti, 2001).
Synthesis of High-Spin Cationic States
The synthesis and characterization of all-para-brominated oligo(N-phenyl-m-aniline)s demonstrate the potential for creating materials with unique electronic properties. This study by Ito et al. (2002) provides insights into the structural and redox properties of these compounds, relevant for applications in electronic materials (Ito et al., 2002).
Trifluoromethoxylation of Aliphatic Substrates
Marrec et al. (2010) discuss a direct trifluoromethoxylation method for aliphatic substrates using 2,4-dinitro(trifluoromethoxy)benzene. This technique represents the first example of nucleophilic displacement of the trifluoro-methoxy group from an activated aromatic ring, showcasing a novel approach to aliphatic trifluoromethyl ethers (Marrec et al., 2010).
Asymmetric Intermolecular Bromotrifluoromethoxylation
Guo et al. (2017) have developed an asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes. This method utilizes trifluoromethyl arylsulfonate as a new trifluoromethoxylation reagent, demonstrating a scalable and operationally simple process for the synthesis of trifluoromethoxylated organic molecules (Guo et al., 2017).
Safety and Hazards
“2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide” is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear . In case of exposure, immediate medical attention is required .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes, influencing their function .
Mode of Action
The compound is likely to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific target and the biochemical context within which the compound is acting.
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
The incorporation of fluorine into a bioactive compound can influence both the pharmacodynamic and pharmacokinetic properties of the candidate .
Result of Action
Similar compounds have been known to undergo the friedel-crafts polymerization in the presence of an aluminum chloride catalyst to afford the polymer .
properties
IUPAC Name |
1-(bromomethyl)-2,4-difluoro-3-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-3-4-1-2-5(10)7(6(4)11)15-8(12,13)14/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABVXRHERUPNTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.